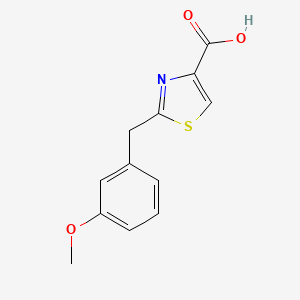

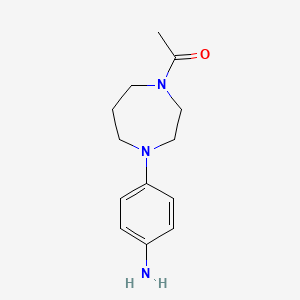

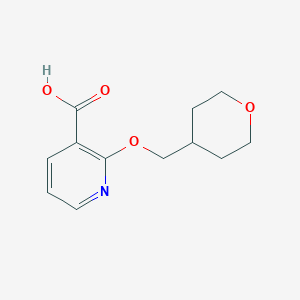

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid

Vue d'ensemble

Description

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid, also known as 3-methoxybenzylthiazole-4-carboxylic acid (MBTCA), is a thiazole-based compound that has been studied for its potential applications in a wide range of scientific research areas. This compound is found to be of interest due to its unique properties, which include its ability to act as an inhibitor of certain enzymes, its stability, and its low toxicity. In

Applications De Recherche Scientifique

- Application Summary : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility . Dominant PAEs identified from natural sources include di-n-butyl phthalate, diethyl phthalate, dimethyl phthalate, di(2-ethylhexyl) phthalate, diisobutyl phthalate, diisooctyl phthalate, etc .

- Methods of Application : PAEs can be biosynthesized by at least several algae .

- Results or Outcomes : PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .

- Application Summary : (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT] is a very important intermediate for the synthesis of new b2- and b2/b3-adrenoceptor agonists .

- Methods of Application : (2R)-2-(3-Methoxybenzyl)succinic acid [®-1] was obtained by the optical resolution of 2-(3-methoxybenzyl)succinic acid (1) as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol (7), and ®-1 was converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .

- Results or Outcomes : (S)-AMT was obtained from the acid (S)-2 by Hofmann rearrangement without racemization .

Phthalic Acid Esters: Natural Sources and Biological Activities

The Practical Synthesis of (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine via Optical Resolution of 2-(3-Methoxybenzyl)succinic Acid

- Application Summary : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives. They have been detected in the atmosphere, water, soil, sediments, and also in plant and microorganism sources, suggesting they might be biosynthesized in nature .

- Methods of Application : Grain, vegetable, and fruit samples were collected and analyzed for the characteristics, bio-accessibility, and dietary exposure of 22 PAEs .

- Results or Outcomes : All the studied PAEs were ubiquitously detected, except for diethyl phthalate in vegetables and fruits . The research suggested that special attention should be paid to human dietary exposure to DnBP and DiBP, especially for children and adolescents .

- Application Summary : This compound is a boronic acid derivative. Boronic acids are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .

- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, the boronic acid would be combined with a palladium catalyst and an organohalide in an aqueous solution .

- Results or Outcomes : The outcome of the reaction would be the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .

Phthalic Acid Esters in Grains, Vegetables, and Fruits

3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid

Propriétés

IUPAC Name |

2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVUUUPGIUKZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)

![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)

![2-[(3-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1386481.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)